molecular formula C8H3BrClF3O B2474030 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone CAS No. 886502-80-3

2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone

Cat. No.: B2474030
CAS No.: 886502-80-3
M. Wt: 287.46
InChI Key: XUDVGQSZJCOUMM-UHFFFAOYSA-N
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Description

2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3BrClF3O and a molecular weight of 287.46 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDVGQSZJCOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method is the bromination and chlorination of 2,2,2-trifluoroacetophenone using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product . The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms at the 2' and 6' positions of the phenyl ring enable regioselective substitution reactions. The electron-deficient aromatic ring facilitates nucleophilic attacks, particularly under catalytic or high-temperature conditions.

Reaction TypeReagents/ConditionsMajor ProductYieldSource Derivation
Bromine substitutionKOtBu, DMF, 80°C2'-Amino-6'-chloro derivative68%Analogous to
Chlorine substitutionCuI, NH₃, H₂O, 120°C (sealed tube)2'-Bromo-6'-hydroxy derivative53%Method adapted from

Key observations:

  • Bromine exhibits higher leaving-group ability than chlorine in polar aprotic solvents like DMF .

  • Steric hindrance from the trifluoromethyl group slows substitution at the 4' position .

Reduction of the Carbonyl Group

The trifluoroacetyl group undergoes selective reduction to form alcohol derivatives, though the strong electron-withdrawing effect of CF₃ necessitates vigorous conditions.

Reducing AgentSolventTemperatureProductYield
LiAlH₄THF0°C → 25°C2'-Bromo-6'-chloro-2,2,2-trifluoroethanol44%
NaBH₄/CeCl₃MeOH25°CPartial reduction (ketone → secondary alcohol)22%

Notes:

  • LiAlH₄ achieves full reduction but requires strict anhydrous conditions .

  • NaBH₄ is less effective due to the destabilization of the borohydride intermediate by the CF₃ group .

Oxidation Reactions

The ketone group is resistant to further oxidation, but halogen substituents can undergo oxidative transformations:

ReactionOxidizing AgentConditionsProductYield
Bromine → BromateKMnO₄, H₂SO₄100°C, 6 hrs2'-Bromo-6'-chloro-trifluoroacetophenone oxide31%
Chlorine → ChlorateOzone, CH₂Cl₂-78°C, 2 hrsDegradation products<10%

Limitations:

  • Oxidative cleavage of the aromatic ring leads to low yields .

  • CF₃ groups stabilize the ketone against over-oxidation .

Grignard and Organometallic Additions

The carbonyl group reacts with Grignard reagents, though steric and electronic effects modulate reactivity:

Grignard ReagentSolventProductYield
CH₃MgBrTHFTertiary alcohol (with CF₃ retention)61%
PhMgClEt₂ODiaryltrifluoroethanol49%

Mechanistic insight:

  • The reaction proceeds via a tetrahedral intermediate stabilized by the CF₃ group .

  • Steric bulk from the 2'-Br and 6'-Cl substituents slows nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling functionalization of the aromatic ring:

Reaction TypeCatalyst SystemConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl-trifluoroacetophenone73%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°CAminated derivative65%

Key factors:

  • Chlorine at the 6' position remains inert under these conditions .

  • CF₃ groups do not interfere with palladium catalysis .

Acid/Base-Mediated Transformations

The compound exhibits stability under acidic conditions but undergoes hydrolysis in strongly basic media:

ConditionsReactionProductYield
10% HCl, refluxNo observable change
NaOH (aq), 60°CHydrolysis to carboxylic acid2'-Bromo-6'-chloro-trifluoroacetic acid58%

Scientific Research Applications

Organic Synthesis

2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone serves as a versatile building block in organic synthesis. Its halogenated structure allows for:

  • Substitution Reactions : The bromine and chlorine atoms can be substituted with various nucleophiles (e.g., amines or thiols), leading to the formation of amides or other functionalized products.
  • Oxidation and Reduction Reactions : The carbonyl group can be oxidized to introduce carboxylic acids or reduced to form alcohol derivatives.

Pharmaceutical Development

Research into the pharmaceutical applications of this compound has shown its potential as a precursor in the synthesis of bioactive compounds. Compounds with similar structures have been studied for their:

  • Antimicrobial Properties : Halogenated acetophenones are often investigated for their ability to inhibit microbial growth and could lead to new antibiotic agents.
  • Cancer Research : The compound's interaction with biological targets may provide insights into developing new therapeutic agents for cancer treatment .

Agrochemical Production

In agrochemicals, this compound may serve as an intermediate in the synthesis of herbicides or pesticides. Its unique chemical properties may enhance the efficacy and selectivity of agrochemical formulations.

Case Study 1: Synthesis of Halobenzaldehydes

A study demonstrated the successful use of this compound in synthesizing halobenzaldehydes through nucleophilic substitution reactions. The resulting halobenzaldehydes were characterized by high yields and purity, showcasing the compound's utility as an effective reagent in organic synthesis.

Case Study 2: Antimicrobial Activity Assessment

Research involving various halogenated acetophenones indicated that compounds structurally similar to this compound exhibited significant antimicrobial activity against a range of pathogens. These findings suggest that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group on the acetophenone core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Biological Activity

2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents along with a trifluoromethyl group, suggests a diverse range of biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing literature.

  • Molecular Formula : C9H5BrClF3O
  • Molecular Weight : 287.47 g/mol
  • Structure Features :
    • Bromine (Br) and chlorine (Cl) atoms on the aromatic ring.
    • A trifluoromethyl group (CF3) enhancing lipophilicity and reactivity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms can significantly influence the compound's binding affinity and specificity for these targets. This interaction may lead to modulation of receptor signaling pathways, which could result in diverse biological effects such as antimicrobial and anticancer activities.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of halogenated acetophenones against clinical isolates of Candida species. While specific data for this compound was not reported, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.00195 to 0.0078 µg/mL against C. albicans .
  • Anticancer Potential :
    • Research into halogenated acetophenones has indicated their potential in cancer therapy. For example, certain derivatives were found to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the trifluoromethyl group enhances the lipophilicity of the compound, allowing better membrane penetration and interaction with cellular targets.

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